
Tixanox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tixanox, also known as 7-(Methylsulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid, is a chemical compound with the molecular formula C15H10O5S and a molecular weight of 302.3 g/mol . It is characterized by its xanthene core structure, which is substituted with a methylsulfinyl group and a carboxylic acid group. This compound is known for its high melting point of over 300°C and its limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tixanox typically involves the reaction of xanthene derivatives with methylsulfinyl reagents under controlled conditions. One common method involves the oxidation of 7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid using an oxidizing agent such as hydrogen peroxide or sodium periodate to introduce the methylsulfinyl group . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tixanox undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the methylsulfinyl group can yield the corresponding methylthio derivative.
Substitution: The carboxylic acid group in this compound can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alcohols and amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Tixanox has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Tixanox involves its ability to interact with various molecular targets and pathways. The methylsulfinyl group in this compound can act as a nucleophile, participating in redox reactions and influencing cellular redox balance. This compound may also interact with enzymes and proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-(Methylthio)-9-oxo-9H-xanthene-2-carboxylic acid: A precursor to Tixanox with a similar structure but lacking the sulfinyl group.
9H-Xanthene-2-carboxylic acid: A simpler xanthene derivative without the methylsulfinyl substitution.
Uniqueness of this compound
This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activities. This substitution enhances its oxidative stability and allows for specific interactions with molecular targets that are not possible with its simpler analogs .
Properties
CAS No. |
40691-50-7 |
|---|---|
Molecular Formula |
C15H10O5S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
7-methylsulfinyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-21(19)9-3-5-13-11(7-9)14(16)10-6-8(15(17)18)2-4-12(10)20-13/h2-7H,1H3,(H,17,18) |
InChI Key |
PCVFKIXSNYJABV-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



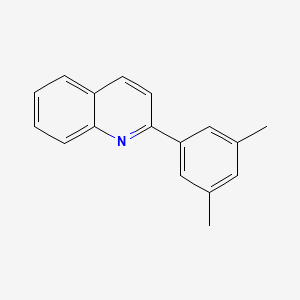
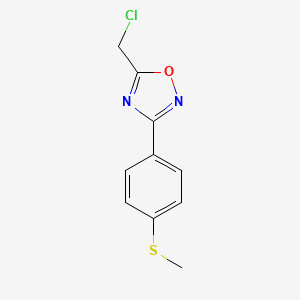

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)
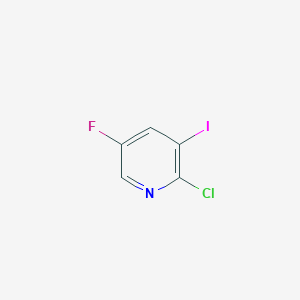

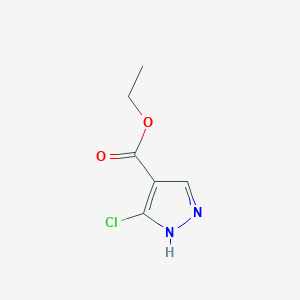
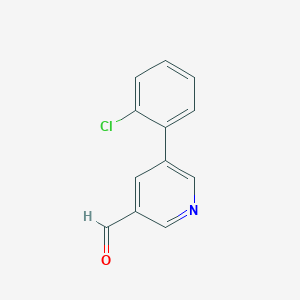
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)




